Lipophilicity: Comparative LogP Analysis for Membrane Permeability
The target compound exhibits a computed XLogP3-AA of 2.4 [1], which is substantially higher than the parent scaffold 4-piperidinemethanol (computed XLogP3-AA: -0.09) [2]. This represents a >2.5 log unit increase in lipophilicity, directly attributable to the 2-ethylbutyl N-substituent.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 4-piperidinemethanol: -0.09 |
| Quantified Difference | Δ 2.49 log units |
| Conditions | Computed property using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability, a critical attribute for cell-based assays and CNS-targeted compound libraries, justifying its selection over the more polar, unsubstituted parent scaffold.
- [1] PubChem. (2026). (1-(2-Ethylbutyl)piperidin-4-yl)methanol. PubChem CID 82929668. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 4-Piperidinemethanol. PubChem CID 12443. National Center for Biotechnology Information. View Source
